molecular formula C17H16ClNO3S B3142074 Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate CAS No. 497230-86-1

Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate

Cat. No.: B3142074
CAS No.: 497230-86-1
M. Wt: 349.8 g/mol
InChI Key: YTYFPPCAXKNLDX-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate is a chemical compound with the CAS Number: 60442-41-3 . Its molecular weight is 301.79 . The IUPAC name for this compound is ethyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .


Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C13H16ClNO3S .


Chemical Reactions Analysis

The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen . Hydrazide was utilized as a synthon for the synthesis of the derivatives . Chloro-thieno[2,3-d]pyrimidine was synthesized and reacted with the hydrazine hydrate to afford the hydrazino derivative, which was used as a scaffold for getting the derivatives . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno[2,3-d]pyrimidine .


Physical and Chemical Properties Analysis

The melting point of this compound is between 115-117 degrees Celsius .

Scientific Research Applications

Synthesis and Applications in Dyeing

  • Disperse Dyes on Polyester Fibers : Ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate, a derivative, has been applied as disperse dyes on polyester fibers, demonstrating notable dyeing properties (Rangnekar et al., 1999).

Synthesis and Activity in Cancer Research

  • Apoptosis-Inducing Agents for Breast Cancer : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, was synthesized and evaluated for its cytotoxicity against cancer cell lines, showing potential as an apoptosis-inducing agent in breast cancer treatment (Gad et al., 2020).

Synthesis and Antimicrobial Activity

  • Thieno[2,3-d]-pyrimidine Derivatives : A derivative, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was utilized in synthesizing thieno[2,3-d]-pyrimidine and other heterocyclic systems with confirmed antimicrobial activity (Hemdan & El-Mawgoude, 2015).
  • Antimicrobial Activity of Novel Thiophene Derivatives : Novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate, demonstrated significant antimicrobial activity, highlighting the chemical's potential in developing new antibacterial agents (Prasad et al., 2017).

Mechanism of Action

Target of Action

It is known that this compound has shown significant antiproliferative potential against mcf-7 and hepg-2 cancer cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been observed to induce apoptosis in mcf-7 cells . This suggests that it may interact with its targets to disrupt normal cellular processes, leading to programmed cell death.

Biochemical Pathways

Given its observed antiproliferative and apoptosis-inducing effects , it is likely that it impacts pathways related to cell cycle regulation and apoptosis.

Result of Action

The compound has been observed to have significant antiproliferative effects against MCF-7 and HepG-2 cancer cell lines . Specifically, it has been shown to induce apoptosis in MCF-7 cells, with a significant reduction in cell viability . This suggests that the compound’s action results in the death of cancer cells, potentially making it a promising candidate for anticancer therapeutics.

Safety and Hazards

The safety information available indicates that this compound is an irritant .

Future Directions

The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 . This suggests potential future directions in the development of anticancer therapeutics based on this compound.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-12-8-7-10-5-3-4-6-11(10)15(12)23-16(14)19-13(20)9-18/h3-6H,2,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYFPPCAXKNLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
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Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
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Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
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Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
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Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate

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